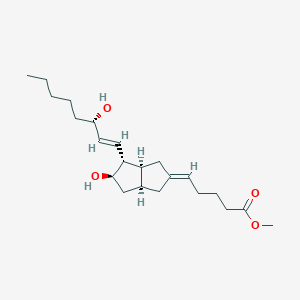
Carbaprostacyclin methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
カルバプロスタサイクリンメチルエステルは、カルバプロスタサイクリンのメチル化誘導体であり、プロスタサイクリン(プロスタグランジンI2)の安定なアナログです。 この化合物は、プロスタサイクリン受容体またはPPARデルタを活性化する能力で知られています 。 分子式はC22H36O4、分子量は364.5 g/molです .
準備方法
カルバプロスタサイクリンメチルエステルは、カルバプロスタサイクリンのメチル化によって合成されます。 合成経路には、カルバプロスタサイクリンのエステル化によるメチルエステル誘導体の生成が含まれます 。 反応条件は通常、エタノールを溶媒として使用し、化合物はDMF、DMSO、PBS(pH 7.2)に可溶です 。 カルバプロスタサイクリンメチルエステルの工業生産方法はあまり文書化されていませんが、プロセスは一般的にエステル化反応の標準的な有機合成プロトコルに従います。
化学反応の分析
科学的研究の応用
Carbaprostacyclin methyl ester has several scientific research applications:
Cardiovascular Research: It is used to study the inhibition of platelet aggregation and the effects on blood coagulation.
Lipid Biochemistry: The compound is utilized in research related to lipid metabolism and the cyclooxygenase pathway.
Pharmacology: It serves as a tool to investigate the activation of prostacyclin receptors and PPARdelta.
Cell Differentiation: Research has shown that this compound can induce terminal differentiation of preadipose into adipose cells and enhance the expression of angiotensinogen and adipose fatty acid binding protein.
作用機序
カルバプロスタサイクリンメチルエステルは、プロスタサイクリン受容体またはPPARデルタを活性化することによって効果を発揮します 。 この活性化により、血小板凝集の阻害と脂肪細胞分化の促進など、さまざまな生理的応答がもたらされます 。 化合物の作用機序には、これらの受容体に結合し、細胞機能を調節する下流のシグナル伝達経路を調節することが含まれます。
類似の化合物との比較
カルバプロスタサイクリンメチルエステルは、次のような他のプロスタサイクリンアナログと比較されます。
カルバプロスタサイクリン: 親化合物であり、プロスタサイクリンの安定なアナログであり、同様の生物学的活性を共有しています.
プロスタグランジンI2(PGI2): プロスタサイクリン受容体の天然のリガンドであり、カルバプロスタサイクリンと比較して血小板凝集の阻害に高い効力を示します.
カルバプロストトロメタミン: 子宮収縮作用のために使用される別のプロスタグランジンアナログですが、薬理学的用途が異なります.
カルバプロスタサイクリンメチルエステルは、メチル化された構造が特徴であり、特定の研究用途に有利な安定性と特定の溶解特性を提供します .
類似化合物との比較
Carbaprostacyclin methyl ester is compared with other prostacyclin analogs such as:
Carbaprostacyclin: The parent compound, which is also a stable analog of prostacyclin and shares similar biological activities.
Prostaglandin I2 (PGI2): The natural ligand for the prostacyclin receptor, which has a higher potency in inhibiting platelet aggregation compared to carbaprostacyclin.
Carboprost Tromethamine: Another prostaglandin analog used for its oxytocic properties, but with different pharmacological applications.
This compound is unique due to its methylated structure, which provides stability and specific solubility characteristics that are advantageous for certain research applications .
生物活性
Carbaprostacyclin methyl ester is a synthetic derivative of prostacyclin (PGI2), known for its potent biological activities, particularly in the cardiovascular system. This article delves into its synthesis, biological effects, and potential therapeutic applications, supported by relevant research findings and case studies.
Synthesis of this compound
This compound is synthesized through a series of chemical reactions starting from prostaglandins of the F2α series. The process involves the formation of a 5-bromo-6,9α-epoxy derivative, followed by esterification and dehydrobromination to yield the final product. This compound exhibits enhanced stability at physiological pH compared to natural prostacyclin .
Biological Activity
1. Inhibition of Platelet Aggregation
this compound has been shown to inhibit platelet aggregation effectively. Research indicates that it acts on various agents that induce platelet aggregation, making it a potential therapeutic agent in conditions where platelet aggregation poses a risk, such as cardiovascular diseases .
2. Vasodilatory Effects
The compound induces vasodilation in various vascular tissues. For instance, studies have demonstrated that it can cause significant relaxation in human pulmonary arteries and other vascular preparations when administered at nanomolar concentrations. This effect is mediated through the activation of prostacyclin receptors (IP receptors) which are pivotal in regulating vascular tone .
3. Renal Blood Flow Enhancement
In animal models, particularly dogs, this compound has been observed to increase renal blood flow significantly at low concentrations. This property suggests its potential utility in treating renal insufficiency or related conditions .
Table 1: Summary of Biological Effects
Case Study: Effects on Human Pulmonary Artery
In a controlled study involving human pulmonary artery preparations, this compound was administered alongside other vasodilators. The results indicated a marked increase in relaxation response compared to baseline measurements, highlighting its efficacy as a vasodilator and its potential role in managing pulmonary hypertension .
The biological activity of this compound is primarily attributed to its interaction with IP receptors on vascular smooth muscle cells. Upon binding, it activates adenylate cyclase, leading to increased cyclic AMP (cAMP) levels, which subsequently results in smooth muscle relaxation and inhibition of platelet aggregation. This mechanism is crucial for its therapeutic applications in cardiovascular diseases .
特性
IUPAC Name |
methyl (5E)-5-[(3aS,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36O4/c1-3-4-5-9-18(23)11-12-19-20-14-16(13-17(20)15-21(19)24)8-6-7-10-22(25)26-2/h8,11-12,17-21,23-24H,3-7,9-10,13-15H2,1-2H3/b12-11+,16-8+/t17-,18-,19+,20-,21+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXEFVSUBWWRXMV-MUHPVNSJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(CC2C1CC(=CCCCC(=O)OC)C2)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1C/C(=C/CCCC(=O)OC)/C2)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














